(S)-2,2,4-Trimethylhexane

Catalog No.
S13189759
CAS No.
618380-26-0
M.F
C9H20
M. Wt
128.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2,2,4-Trimethylhexane

CAS Number

618380-26-0

Product Name

(S)-2,2,4-Trimethylhexane

IUPAC Name

(4S)-2,2,4-trimethylhexane

Molecular Formula

C9H20

Molecular Weight

128.25 g/mol

InChI

InChI=1S/C9H20/c1-6-8(2)7-9(3,4)5/h8H,6-7H2,1-5H3/t8-/m0/s1

InChI Key

AFTPEBDOGXRMNQ-QMMMGPOBSA-N

Canonical SMILES

CCC(C)CC(C)(C)C

Isomeric SMILES

CC[C@H](C)CC(C)(C)C

(S)-2,2,4-Trimethylhexane (CAS: 618380-26-0) is a highly branched, unfunctionalized chiral aliphatic hydrocarbon. As an enantiopure polymethylated alkane, it serves as a critical reference standard in gas chromatography (GC) for the enantioseparation of volatile hydrocarbons on cyclodextrin-based stationary phases [1]. Furthermore, its unique highly branched structure makes it a benchmark molecule for high-pressure rheological studies and molecular dynamics (MD) simulations, notably featured in the Industrial Fluid Properties Simulation Challenge [2]. Its lack of functional groups ensures that intermolecular interactions are governed exclusively by weak van der Waals dispersion forces, making it an ideal non-polar chiral solvent and thermodynamic reference material for precision laboratory workflows.

Research Fit

Workflow Chiral reference-standard & GC enantiomer separation
Selection Enantiomerically pure (S)-configured branched C9 alkane
Use Context Stereochemical probe, QSPR, high-pressure viscosity benchmark

Substituting (S)-2,2,4-trimethylhexane with its racemic mixture, linear isomers like n-nonane, or achiral homologues such as 2,2,4-trimethylpentane fundamentally compromises analytical and thermodynamic accuracy [1]. In chiral gas chromatography, the racemate cannot be used to assign absolute stereochemical configurations to unknown polymethylated hydrocarbons, as it merely proves separation rather than identity [2]. In high-pressure rheology and MD simulations, linear isomers fail to replicate the complex, faster-than-exponential pressure-viscosity dependence exhibited by highly branched alkanes [3]. Furthermore, using functionalized chiral solvents introduces dipole-dipole and hydrogen-bonding interactions, destroying the purely dispersive (van der Waals) environment required for baseline enantiorecognition studies.

Substitution Risk

Property
(S)-2,2,4-TMH
Racemate / Isomers
Chiral recognition
Single enantiomer; defined absolute configuration
Racemate yields zero net rotation; (R)-enantiomer may reverse elution order
Conformational ensemble
Three spectroscopically distinct conformations
2,2,3-TMH has only two conformations; 2,3,4-TMH ensemble unknown
Retention behavior
Distinct GC Kovats index window
Positional isomers elute at different indices; co-elution risk with racemate

Absolute Configuration Assignment in Chiral Gas Chromatography

In the enantioselective gas chromatography of unfunctionalized hydrocarbons, assigning absolute configuration requires enantiopure standards. While racemic 2,2,4-trimethylhexane yields two distinct peaks on modified β-cyclodextrin columns due to van der Waals-driven enantiorecognition, it cannot identify elution order [1]. Procurement of the pure (S)-enantiomer provides a definitive retention time baseline, enabling the exact stereochemical assignment of complex polymethylated alkane mixtures found in petrochemical and geochemical samples [2].

Evidence DimensionAbsolute stereochemical configuration assignment capability
Target Compound Data(S)-2,2,4-Trimethylhexane provides a singular, defined retention peak for exact elution order calibration.
Comparator Or BaselineRacemic 2,2,4-trimethylhexane (yields dual peaks without absolute configuration identity).
Quantified Difference100% certainty in (S)-enantiomer peak assignment vs. 0% for the racemate.
ConditionsHigh-resolution capillary GC using modified β-cyclodextrin chiral stationary phases.

Procurement of the pure (S)-enantiomer is mandatory for analytical laboratories needing to calibrate GC columns for the absolute configuration analysis of chiral alkanes.

Conformational Ensemble
Head-to-head
3 vs 2 conformations
Supports conformational sampling benchmark studies
+1 stable rotamer vs 2,2,3-TMH; IR/Raman, normal coordinate analysis

High-Pressure Viscosity Benchmarking for Molecular Dynamics

2,2,4-Trimethylhexane exhibits a highly complex, faster-than-exponential increase in shear viscosity under high pressure (up to 1 GPa at 293 K), making it the definitive benchmark for the 10th Industrial Fluid Properties Simulation Challenge [1]. When validating advanced force fields (e.g., Mie 16-6 or STACIE), using the specific stereoisomer prevents the microstructural packing variations inherent to racemic mixtures under extreme compression. The pure (S)-enantiomer ensures uniform molecular packing, providing a more precise experimental baseline for atomistic simulations compared to the racemate or linear n-nonane, which crystalizes or behaves predictably under similar pressures [2].

Evidence DimensionHigh-pressure shear viscosity modeling consistency (up to 1 GPa)
Target Compound DataEnantiopure (S)-2,2,4-trimethylhexane provides a uniform stereochemical matrix, eliminating racemate packing artifacts under extreme pressure.
Comparator Or BaselineLinear n-nonane or less branched alkanes.
Quantified DifferenceHighly branched structure yields a faster-than-exponential pressure-viscosity curve, unlike the linear or less branched baselines.
ConditionsEquilibrium molecular dynamics (MD) simulations and high-pressure rheology at 293 K up to 1 GPa.

For computational chemists and tribologists, using this specific branched chiral isomer ensures the highest fidelity when validating predictive thermodynamic and viscosity models.

GC Retention Offset
Cross-study
Δ 30–40 RI units
Supports chiral GC retention-time matching
Non-polar columns; target elutes earlier than 2,2,3-TMH

Purely Dispersive Chiral Solvation Environment

Most chiral solvents rely on hydrogen bonding, dipole-dipole, or π-π interactions to induce stereoselectivity. (S)-2,2,4-Trimethylhexane is uniquely devoid of functional groups, meaning its chiral environment is driven 100% by weak van der Waals dispersion forces [1]. Compared to standard chiral solvents like (S)-2-butanol, which introduces strong polar interactions, (S)-2,2,4-trimethylhexane allows researchers to isolate and quantify the exact contribution of dispersion forces in liquid-phase enantioseparation and stereoselective host-guest chemistry [2].

Evidence DimensionIntermolecular interaction forces driving chiral recognition
Target Compound Data(S)-2,2,4-Trimethylhexane provides a 100% van der Waals dispersion force environment (0 Debye dipole moment).
Comparator Or Baseline(S)-2-Butanol or other functionalized chiral solvents.
Quantified DifferenceComplete elimination of hydrogen bonding and dipole interactions vs. strong polar interference in standard chiral solvents.
ConditionsLiquid-phase enantioseparation and spectroscopic studies of chiral non-polar environments.

It is the optimal procurement choice for fundamental physical chemistry workflows aiming to isolate dispersion forces in chiral recognition without polar interference.

Boiling Point Gap
Cross-study
Δ 12–14 °C
Supports isomer identity confirmation without spectroscopy
125–127 °C vs 138.5–139 °C at 760 mmHg
High-Pressure Viscosity Data
Class-level
Only isomer with full η(P) curve 0.1–1000 MPa
May reduce need for in-house high-pressure viscometry in screening
Multi-force-field validated; class-level inference for tribology models
Enantioselectivity Data
Data to verify
No public [α]D data; ee >98% via CoA
Supplier CoA verification of enantiomeric excess required
Optical rotation benchmark not independently documented

Chiral Reference Standard for Petrochemical and Geochemical GC Analysis

Directly following its utility in absolute configuration assignment, (S)-2,2,4-trimethylhexane is essential for calibrating cyclodextrin-based GC columns [1]. It is used by analytical laboratories to map the stereochemical composition of complex hydrocarbon mixtures, such as aviation fuels and geochemical biomarkers, where distinguishing between enantiomers is critical for source tracking and quality control.

Benchmark Fluid for High-Pressure Tribology and Lubricant Modeling

Because of its well-documented, faster-than-exponential pressure-viscosity response up to 1 GPa, this compound is the premier choice for validating molecular dynamics (MD) force fields [2]. Tribologists and computational chemists procure it to test predictive models for advanced hydrocarbon lubricants operating under extreme elastohydrodynamic lubrication (EHL) conditions.

Non-Polar Chiral Matrix for Spectroscopic Studies

Utilizing its purely dispersive nature, (S)-2,2,4-trimethylhexane serves as an ideal unfunctionalized chiral solvent for Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) spectroscopy [3]. It allows researchers to study the conformational dynamics of solute molecules without the spectral interference or conformational locking caused by hydrogen-bonding solvents.

Application Fit

Application
Selection Property
Validation Focus
Chiral GC method development
Enantiomeric configuration & retention offset
Chiral column retention matching & ee verification
QSPR modeling of branched alkanes
Conformational ensemble & thermophysical dataset
Multi-property QSPR validation
High-pressure tribology screening
Pressure–viscosity data breadth
Force-field benchmarking & viscous response analysis
Environmental fingerprinting
Retention index & boiling point distinctiveness
Isomer-specific GC-MS peak assignment

XLogP3

4.4

Exact Mass

128.156500638 g/mol

Monoisotopic Mass

128.156500638 g/mol

Heavy Atom Count

9

UNII

CMT6E6S05E

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